molecular formula C18H16BrNO3 B8174323 2-(3-(5-Bromo-2-methylphenoxy)propyl)isoindoline-1,3-dione

2-(3-(5-Bromo-2-methylphenoxy)propyl)isoindoline-1,3-dione

Cat. No.: B8174323
M. Wt: 374.2 g/mol
InChI Key: BPJAXRYOLZXRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(5-Bromo-2-methylphenoxy)propyl)isoindoline-1,3-dione is a complex organic compound characterized by the presence of an isoindoline-1,3-dione core structure substituted with a 3-(5-bromo-2-methylphenoxy)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(5-Bromo-2-methylphenoxy)propyl)isoindoline-1,3-dione typically involves multiple steps. One common approach starts with the condensation of an aromatic primary amine with maleic anhydride to form the isoindoline-1,3-dione scaffold The reaction conditions often include the use of solvents like toluene and catalysts such as SiO2-tpy-Nb to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing environmentally friendly and cost-effective processes.

Chemical Reactions Analysis

Types of Reactions

2-(3-(5-Bromo-2-methylphenoxy)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 5-bromo-2-methylphenoxy group can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isoindoline-1,3-dione core.

    Condensation Reactions: The compound can participate in condensation reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions typically involve the use of solvents like ethanol or dichloromethane and may require heating or the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the isoindoline-1,3-dione core.

Mechanism of Action

The mechanism of action of 2-(3-(5-Bromo-2-methylphenoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(5-Bromo-2-methylphenoxy)propyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[3-(5-bromo-2-methylphenoxy)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c1-12-7-8-13(19)11-16(12)23-10-4-9-20-17(21)14-5-2-3-6-15(14)18(20)22/h2-3,5-8,11H,4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJAXRYOLZXRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)OCCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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